molecular formula C19H19FN2OS B2658044 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide CAS No. 687569-76-2

2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide

Cat. No. B2658044
CAS RN: 687569-76-2
M. Wt: 342.43
InChI Key: IEVFYKAVRGSADU-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide, also known as AM-1241, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound is a CB2 receptor agonist, which means that it interacts with the CB2 receptors in the body's endocannabinoid system, leading to various effects on the body.

Mechanism Of Action

2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide exerts its effects by interacting with the CB2 receptors in the body's endocannabinoid system. CB2 receptors are primarily expressed in immune cells and are involved in regulating inflammation and immune responses. Activation of CB2 receptors by 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide has been shown to have various biochemical and physiological effects on the body. In addition to its anti-inflammatory and analgesic effects, 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide has been shown to have neuroprotective effects and can protect against oxidative stress and apoptosis. Additionally, 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide has been shown to have anti-tumor effects and can inhibit the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide has several advantages as a research tool, including its high potency and selectivity for CB2 receptors, making it a useful tool for studying the endocannabinoid system. Additionally, 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide has low toxicity and is well-tolerated in animal models, making it suitable for preclinical studies. However, one limitation of using 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental setups.

Future Directions

There are several future directions for research on 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide. One area of interest is the potential use of 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide in the treatment of cancer, as it has been shown to have anti-tumor effects in vitro and in vivo. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide and its potential use in the treatment of neurodegenerative diseases. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide to optimize its use as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide involves several steps, starting with the reaction of 4-fluoroaniline with 2-bromoethyl acetate to form 2-(4-fluorophenyl)ethyl acetate. This intermediate is then reacted with 2-methyl-3-indolylthiol in the presence of a base to form 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide. The synthesis of 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide has been optimized to produce high yields and purity, making it suitable for research purposes.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide has been extensively studied for its potential therapeutic applications in various fields, including pain management, inflammation, and cancer. Research has shown that 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide can effectively reduce pain and inflammation in animal models of various diseases, including neuropathic pain, arthritis, and colitis. Additionally, 2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2OS/c1-13-19(16-4-2-3-5-17(16)22-13)24-11-10-21-18(23)12-14-6-8-15(20)9-7-14/h2-9,22H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVFYKAVRGSADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide

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